6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine
Overview
Description
6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a chlorine atom at the 6th position and a chloromethyl group at the 2nd position of the imidazo[1,2-a]pyridine ring. It has a molecular formula of C8H6Cl2N2 and a molecular weight of 201.05 g/mol .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, the class of compounds to which it belongs, are known to interact with various biological targets .
Mode of Action
Imidazo[1,2-a]pyridines are generally known for their ability to form multiple bonds, which could potentially influence their interaction with biological targets .
Pharmacokinetics
A related compound, q203, has been reported to have pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of Action
Related compounds have shown significant activity in reducing bacterial load in an acute tb mouse model .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloromethylpyridine with chloroformamidine hydrochloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Oxidation: The compound can be oxidized to form corresponding imidazo[1,2-a]pyridine N-oxides under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include primary and secondary amines, thiols, and alcohols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.
Major Products:
Nucleophilic Substitution: Products include substituted imidazo[1,2-a]pyridines with various functional groups replacing the chloromethyl group.
Oxidation: Major products include imidazo[1,2-a]pyridine N-oxides.
Scientific Research Applications
6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Comparison with Similar Compounds
6-Chloro-2-methylimidazo[1,2-a]pyridine: Similar structure but lacks the chloromethyl group.
2-Chloro-6-methylimidazo[1,2-a]pyridine: Similar structure but with different substitution patterns.
6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine: Similar structure with a bromine atom instead of chlorine at the 6th position.
Uniqueness: 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine is unique due to the presence of both a chlorine atom and a chloromethyl group, which confer distinct reactivity and potential for diverse chemical modifications. This makes it a valuable intermediate in synthetic chemistry and a versatile tool in biological research .
Properties
IUPAC Name |
6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2/c9-3-7-5-12-4-6(10)1-2-8(12)11-7/h1-2,4-5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVDJNHXCPDUIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1Cl)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406681 | |
Record name | 6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182181-25-5 | |
Record name | 6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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